8-((2-hydroxyethyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

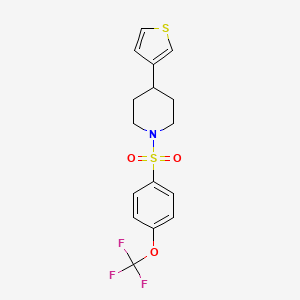

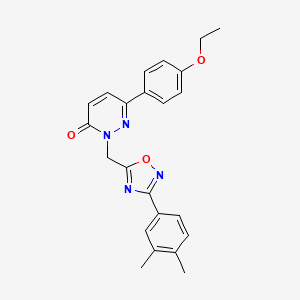

8-((2-hydroxyethyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Purine Derivatives in Medicine

Purine derivatives, including 8-((2-hydroxyethyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, have significant implications in medical research. These compounds are part of a larger group known for their biological activity, particularly in the treatment of acute leukemias. Thiopurine derivatives are recognized for their antiviral and antitumor capabilities, with examples like acyclovir and ganciclovir used clinically. Purine analogs interact with enzymes and nucleic acids, influencing their synthesis and function. This interaction is also fundamental in developing protein kinase inhibitors. Advances in purine chemistry, including the synthesis of libraries of polysubstituted purines, have led to the identification of specific inhibitors of proteins like the death-associated protein kinase-1. These compounds show potential in inducing apoptosis in tumor lymphocytes and reducing the viability of trypanosomes (Lorente-Macías et al., 2018).

Structural Analysis for Drug Development

The detailed molecular structure of purine derivatives, including this compound, is crucial for understanding their pharmacological potential. Studies like those by Karczmarzyk et al. (1995), involving crystallography and molecular geometry analysis, provide insights necessary for future structure-activity relationship studies. These analyses aid in improving the structural determination of other purine derivatives, which is essential for drug development (Karczmarzyk et al., 1995).

Chemical Reactions and Synthesis Methods

Understanding the chemical reactions and synthesis methods of purine derivatives is pivotal for expanding their applications in scientific research. Studies have explored various synthesis routes, providing a foundation for developing new compounds with potential pharmaceutical applications. For instance, the reaction of certain purine diones with trisamine in dimethylformamide (DMF) yields specific products, demonstrating the versatility and potential for creating novel compounds (Khaliullin & Shabalina, 2020).

Potential for Antimicrobial and Antifungal Activity

Research indicates that certain purine derivatives exhibit antimicrobial and antifungal activities. This opens up possibilities for these compounds to be used in treating infectious diseases. The structure of these compounds has been confirmed through techniques like NMR-spectrometry, and preliminary studies have shown their effectiveness against organisms like Staphylococcus aureus and Candida albicans. This suggests a promising avenue for the development of new antimicrobial and antifungal agents (Romanenko et al., 2016).

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it’s possible that oprea1_213148 could interact with its targets through hydrogen bonding or hydrophobic interactions .

Pharmacokinetics

These properties would greatly impact the compound’s bioavailability, which is a critical factor for its potential therapeutic use .

Propiedades

IUPAC Name |

8-(2-hydroxyethylsulfanyl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-19-13-12(14(22)18-15(19)23)20(16(17-13)24-10-9-21)8-7-11-5-3-2-4-6-11/h2-6,21H,7-10H2,1H3,(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUFIFTZWACGOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCO)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea](/img/structure/B2750364.png)

![N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750365.png)

![8-chloro-2-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2750369.png)

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2750371.png)

![2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B2750378.png)

![2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2750379.png)

![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2750381.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2750382.png)